N-methylacetohydrazide
Overview
Description
Acetic acid, 1-methylhydrazide is an organic compound with the formula C3H8N2O and a molecular weight of 88.1084 . It is a derivative of acetic acid, which is a product of the oxidation of ethanol and of the destructive distillation of wood .
Molecular Structure Analysis
The molecular structure of Acetic acid, 1-methylhydrazide consists of a methyl group (CH3) and a hydrazide group (NH-NH2) attached to a carboxyl group (COOH) .Physical and Chemical Properties Analysis
Acetic acid, 1-methylhydrazide has a molecular weight of 88.1084 . Other physical and chemical properties such as boiling point, melting point, and density are not detailed in the search results.Scientific Research Applications
1. Chemical Structure Analysis
- Trimethylsilyl Derivatives : Acetic acid hydrazides, including the trimethylsilylated N′,N′-dimethylhydrazide of acetic acid, exhibit an equilibrium mixture of syn and anti isomers in the hydrazone form. This provides insight into the structural dynamics of acetic acid derivatives (Kalikhman et al., 1985).
2. Industrial Applications
- Pervaporative Dehydration : Acetic acid dehydration is crucial in industries, such as in the production of aromatic acid and cellulose acetate. Studies on pervaporative dehydration using various membranes show the importance of selecting the right materials for efficient dehydration processes (Ray et al., 1998).
3. Analytical Chemistry Techniques
- Isotopic Analysis : In determining the carbon-isotopic composition of acetate, techniques involving heating with oxalic acid dihydrate and subsequent gas chromatographic purification are used. This method highlights the role of acetic acid in carbon-isotopic analysis (Gelwicks & Hayes, 1990).
4. Chemical Engineering
- Azeotropic Distillation Design : Acetic acid's dehydration process is enhanced through heterogeneous azeotropic distillation. This method is essential for maintaining high-purity acetic acid and involves selecting suitable entrainers and controlling strategies (Chien et al., 2004).
5. Advanced Membrane Technology
- Pervaporation Membranes : Advancements in pervaporation membranes for acetic acid dehydration focus on overcoming trade-offs between membrane hydrophilicity and acid resistance. Various membrane types, including polymeric and zeolite membranes, are explored for this purpose (Raza et al., 2021).
6. Catalysis and Synthesis
- Hydrocarboxylation Reactions : The synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 demonstrates the role of acetic acid in catalytic processes, highlighting its importance in bulk chemical production (Cui et al., 2017).
Mechanism of Action
Target of Action
It’s known that acetic acid, a related compound, acts as an antimicrobial agent and is used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as a counterirritant and also as a reagent . It’s used locally, occasionally internally, and is an antibiotic that treats infections caused by bacteria or fungus .
Biochemical Pathways
Studies on acetic acid have shown that it plays an essential role in conferring tolerance to water deficit stress in plants . This mechanism of drought stress tolerance mediated by acetic acid involves networks of phytohormones, genes, and chromatin regulation .
Pharmacokinetics
The pharmacokinetics of drugs can be best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Acetic acid has been shown to cause yeast cell death and aging .
Action Environment
It’s known that acetic acid plays a crucial role in the response to environmental stresses such as drought . Furthermore, the removal of acetic acid in its aqueous forms is a significant problem due to its acidity nature .
Properties
IUPAC Name |
N-methylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-3(6)5(2)4/h4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIJQFNVMXIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073327 | |
Record name | Acetic acid, 1-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-13-0 | |
Record name | Acetic acid, 1-methylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3530-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-acetylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-1-methylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 1-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-acetylhydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QHM8N7H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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